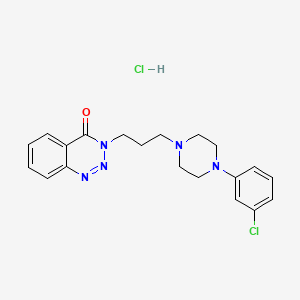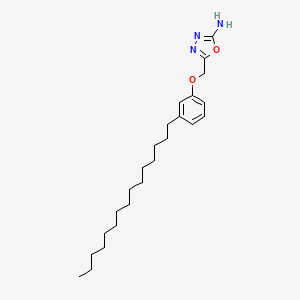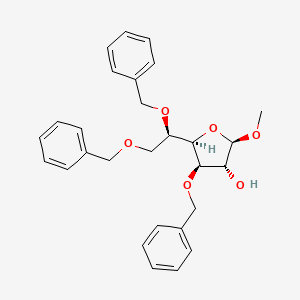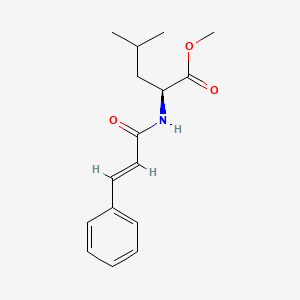
trans-N-Cinnamoyl-D,L-leucine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N-Cinnamoyl-D,L-leucine methyl ester: is a synthetic compound derived from cinnamic acid and leucine. It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of leucine, with a methyl ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Cinnamoyl-D,L-leucine methyl ester typically involves the reaction of cinnamic acid derivatives with leucine methyl ester. One common method is the enzymatic aminolysis of methyl cinnamate derivatives with leucine methyl ester under mild conditions. This reaction can be catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors, achieving high conversion rates under optimal conditions .
Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes, utilizing continuous-flow technology to ensure efficient and scalable synthesis. The use of recyclable catalysts and mild reaction conditions makes this method economically viable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: trans-N-Cinnamoyl-D,L-leucine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
trans-N-Cinnamoyl-D,L-leucine methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of trans-N-Cinnamoyl-D,L-leucine methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may exert antimicrobial effects by interacting with ergosterol in fungal cell membranes, disrupting cell wall integrity .
Vergleich Mit ähnlichen Verbindungen
trans-N-Benzylhydroxycinnamamide: Derived from cinnamic acids and benzylamine, showing potential anticancer activity.
Cinnamoyl derivatives: Various cinnamoyl compounds with different substituents on the aromatic ring, exhibiting diverse biological activities.
Uniqueness: trans-N-Cinnamoyl-D,L-leucine methyl ester is unique due to its specific combination of cinnamoyl and leucine methyl ester moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
127852-93-1 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
methyl (2S)-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanoate |
InChI |
InChI=1S/C16H21NO3/c1-12(2)11-14(16(19)20-3)17-15(18)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3,(H,17,18)/b10-9+/t14-/m0/s1 |
InChI-Schlüssel |
OXFYLVKTVPTJPQ-HBWSCVEGSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


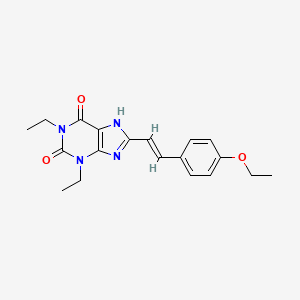
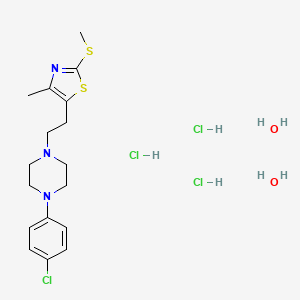
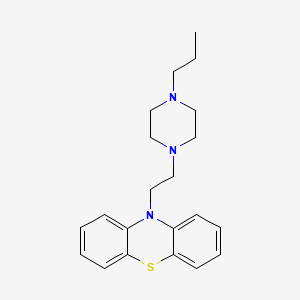
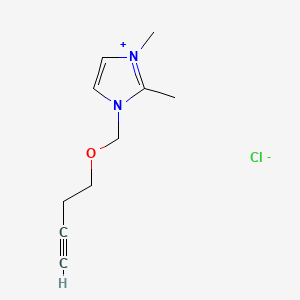
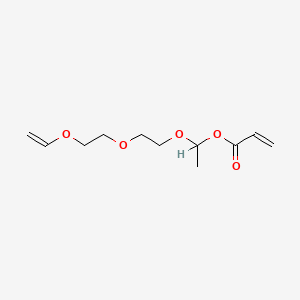
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
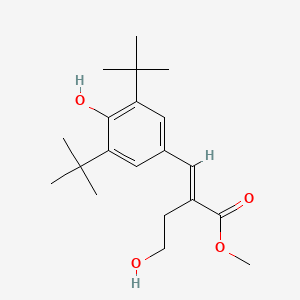
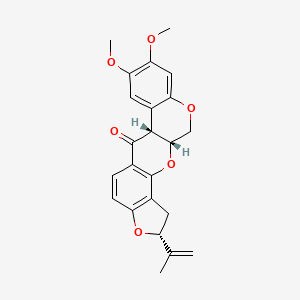
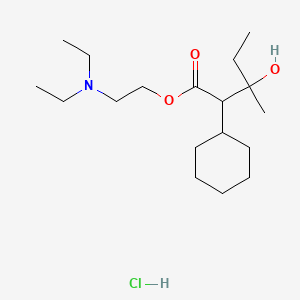
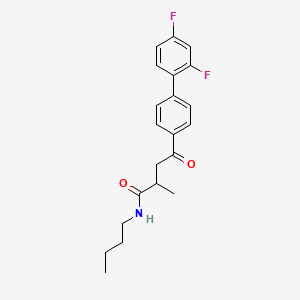
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
